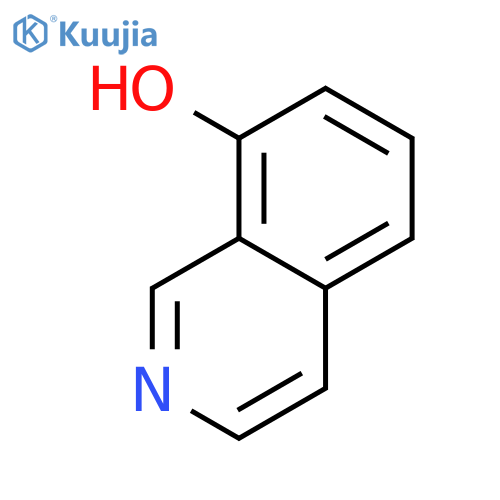Cas no 3482-14-2 (Isoquinolin-8-ol)

Isoquinolin-8-ol structure
商品名:Isoquinolin-8-ol
Isoquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- Isoquinolin-8-ol
- 8-Isoquinolinol
- 8-Hydroxyisoquinoline
- 2H-isoquinolin-8-one
- 8-Hydroxy-isoquinoline
- 8(2H)-Isoquinolinone
- isoquinolin-8-one
- NSC400234
- PubChem6253
- ZIXWTPREILQLAC-UHFFFAOYSA-N
- 8-hydroxyisoquinoline, AldrichCPR
- SBB086406
- AB06640
- SY021171
- ST2413168
- AB0038049
- 4C
- J-019772
- AKOS015897068
- AKOS006345463
- NSC-400234
- PS-6082
- F13966
- FT-0654082
- MFCD00661583
- DTXSID90322021
- J-521580
- CS-W005353
- SCHEMBL276528
- NoName_815
- EN300-219966
- 72J7CX8ZET
- SCHEMBL6192864
- A6109
- 3482-14-2
- DTXSID50901679
- isoquinoline, 8-hydroxy-
- AG-777/25006398
- DB-029392
-
- MDL: MFCD00661583
- インチ: 1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H
- InChIKey: ZIXWTPREILQLAC-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])N=C([H])C=21
計算された属性
- せいみつぶんしりょう: 145.052764g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 145.052764g/mol
- 単一同位体質量: 145.052764g/mol
- 水素結合トポロジー分子極性表面積: 33.1Ų
- 重原子数: 11
- 複雑さ: 138
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.23
- ふってん: 332°C at 760 mmHg
- フラッシュポイント: 213.2 °C
- 屈折率: 1.691
- PSA: 33.12000
- LogP: 1.94040
Isoquinolin-8-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 22
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C
Isoquinolin-8-ol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Isoquinolin-8-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-219966-0.05g |
isoquinolin-8-ol |
3482-14-2 | 95% | 0.05g |
$26.0 | 2023-09-16 | |
| Enamine | EN300-219966-0.25g |
isoquinolin-8-ol |
3482-14-2 | 95% | 0.25g |
$57.0 | 2023-09-16 | |
| eNovation Chemicals LLC | Y1126753-5g |
Isoquinolin-8-ol |
3482-14-2 | 95% | 5g |
$290 | 2024-07-28 | |
| eNovation Chemicals LLC | D152360-1g |
Isoquinolin-8-ol |
3482-14-2 | 97% | 1g |
$160 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1050029-100g |
8-Isoquinolinol |
3482-14-2 | 98% | 100g |
$2185 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0189-25g |
Isoquinolin-8-ol |
3482-14-2 | 95% | 25g |
¥7694.67 | 2025-01-20 | |
| eNovation Chemicals LLC | Y1209089-5G |
isoquinolin-8-ol |
3482-14-2 | 97% | 5g |
$155 | 2024-07-21 | |
| Ambeed | A126341-10g |
Isoquinolin-8-ol |
3482-14-2 | 98% | 10g |
$203.0 | 2025-03-18 | |
| eNovation Chemicals LLC | D911883-25g |
8-Hydroxyisoquinoline |
3482-14-2 | 95% | 25g |
$1055 | 2023-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1410-1G |
isoquinolin-8-ol |
3482-14-2 | 97% | 1g |
¥ 488.00 | 2023-04-13 |
Isoquinolin-8-ol 関連文献
-
Wannaporn Disadee,Somsak Ruchirawat Org. Biomol. Chem. 2021 19 8794
-
2. Reissert compound chemistry. Part III. Some rearrangement and substitution reactionsB. C. Uff,J. R. Kershaw,S. R. Chhabra J. Chem. Soc. Perkin Trans. 1 1972 479
-
Sean E. Durran,Mark R. J. Elsegood,Martin B. Smith New J. Chem. 2002 26 1402
-
4. 685. The chemistry of fungi. Part XLI. The structure of rotiorinJ. S. E. Holker,J. Staunton,W. B. Whalley J. Chem. Soc. 1963 3641
-
5. Phenol oxidation. Part IV. Synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularineAnthony J. Birch,Anthony H. Jackson,Patrick V. R. Shannon,George W. Stewart J. Chem. Soc. Perkin Trans. 1 1975 2492
推奨される供給者
Amadis Chemical Company Limited
(CAS:3482-14-2)Isoquinolin-8-ol

清らかである:99%/99%
はかる:10g/25g
価格 ($):166.0/389.0